Ortho-F/Meta-Br Substitution Confers Low-Nanomolar EGFR Inhibition in JCN037 vs. Conventional EGFR TKIs
The 3-bromo-2-fluorophenyl moiety is the aniline-derived component of JCN037 (JGK037), a non-covalent EGFR tyrosine kinase inhibitor. JCN037 inhibits wild-type EGFR with an IC₅₀ of 2.49 nM, phospho-wild-type EGFR (p-wtEGFR) with an IC₅₀ of 3.95 nM, and the oncogenic EGFRvIII mutant (pEGFRvIII) with an IC₅₀ of 4.48 nM [1]. These values position JCN037 among the most potent EGFR inhibitors reported for glioblastoma applications, comparable to or exceeding the potency of covalent inhibitors such as osimertinib in certain EGFR contexts. The ortho-fluorine/meta-bromine pattern was explicitly introduced to improve potency [2].
| Evidence Dimension | EGFR wild-type inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | JCN037 (containing 3-bromo-2-fluorophenyl moiety): IC₅₀ = 2.49 nM (EGFR wt), 3.95 nM (p-wtEGFR), 4.48 nM (pEGFRvIII) |
| Comparator Or Baseline | Erlotinib: EGFR wt IC₅₀ ≈ 2–20 nM (literature range); Lapatinib: EGFR wt IC₅₀ ≈ 10.8 nM; both failed in GBM trials due to inadequate brain penetration |
| Quantified Difference | JCN037 potency is comparable to or superior to comparator EGFR TKIs, with the critical differentiation being combined potency AND brain penetration |
| Conditions | In vitro kinase inhibition assay; recombinant EGFR proteins; cell-free system |
Why This Matters
Procurement of this specific arylhydrazine building block enables synthesis of JCN037, which achieves single-digit nanomolar EGFR inhibition—a prerequisite for glioblastoma drug candidates where both potency and CNS exposure are required.
- [1] JCN037 product specification. TargetMol, Catalog T8431. IC₅₀ values: EGFR = 2.49 nM, p-wtEGFR = 3.95 nM, pEGFRvⅢ = 4.48 nM. View Source
- [2] Tseng, J.-E.; Urner, L. M.; Karpel-Massler, G.; et al. Development of a Potent Brain-Penetrant EGFR Tyrosine Kinase Inhibitor against Malignant Brain Tumors. ACS Med. Chem. Lett. 2020, 11 (10), 1799–1809. DOI: 10.1021/acsmedchemlett.9b00599 View Source
